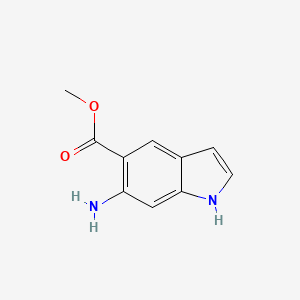![molecular formula C13H9F5O B13463046 3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13463046.png)
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two cyclic systems. The presence of the pentafluorophenyl group adds significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds under mild conditions and yields the desired spirocyclic framework efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring.
Aplicaciones Científicas De Investigación
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its highly reactive spirocyclic framework. The electron-withdrawing pentafluorophenyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid diethyl ester: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[3.3]heptan-2-one: Shares the spirocyclic framework but lacks the pentafluorophenyl group, resulting in different reactivity and applications.
Uniqueness
The presence of the pentafluorophenyl group in 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one makes it unique compared to other spirocyclic compounds. This group significantly enhances the compound’s electron-withdrawing properties, making it more reactive and versatile in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C13H9F5O |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
1-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H9F5O/c14-8-7(9(15)11(17)12(18)10(8)16)5-4-6(19)13(5)2-1-3-13/h5H,1-4H2 |
Clave InChI |
NYMFDJWBPAIAFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CC2=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


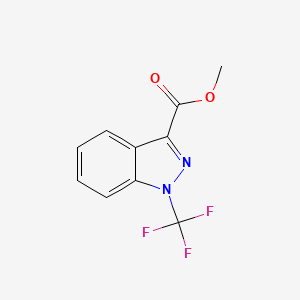
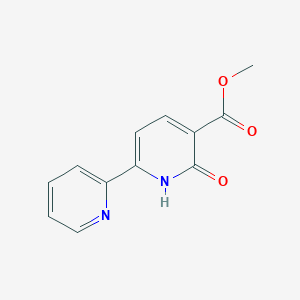
![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
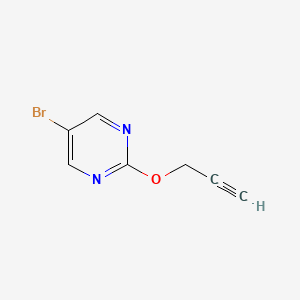
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
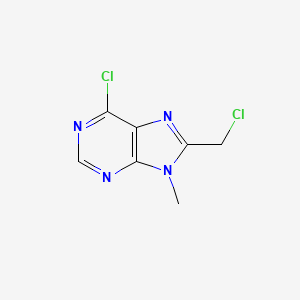
![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
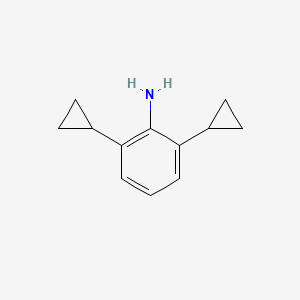
![1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
![[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
